molecular formula C16H24N2O B5580522 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one

2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B5580522
M. Wt: 260.37 g/mol
InChI Key: BQDILHRAJHEYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperazine with 2,2-dimethylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Research has focused on its potential use in the development of drugs for treating neurological disorders, given its interaction with specific receptors in the brain.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, such as serotonin or dopamine receptors, and modulating their activity. This interaction can influence various signaling pathways and physiological processes, leading to its observed biological effects .

Comparison with Similar Compounds

2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one can be compared with other piperazine derivatives, such as:

    1-Phenylpiperazine: Known for its use in the synthesis of various pharmaceuticals.

    4-Methylpiperazine: Used in the development of drugs with different therapeutic applications.

    1-Benzylpiperazine: Studied for its stimulant effects and potential use in treating certain medical conditions.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds .

Properties

IUPAC Name

2,2-dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-16(2,3)15(19)18-12-10-17(11-13-18)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDILHRAJHEYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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